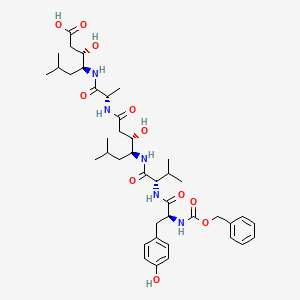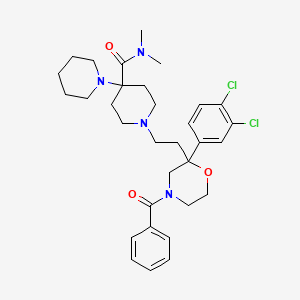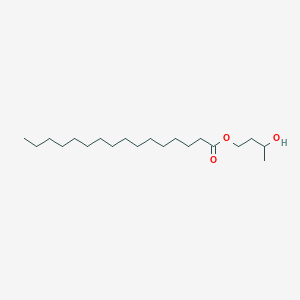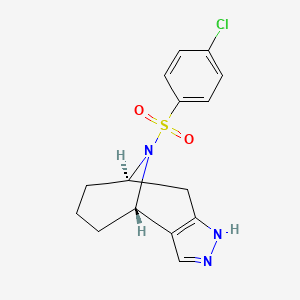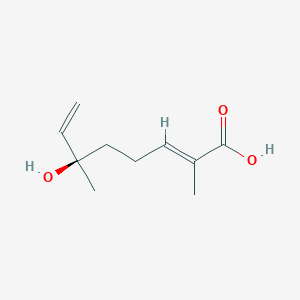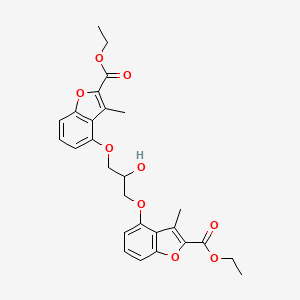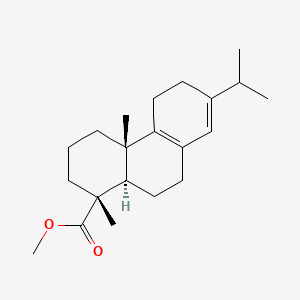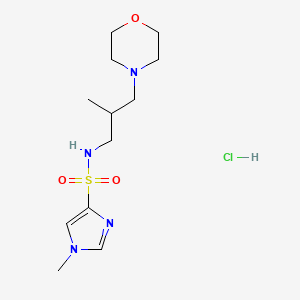
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, an imidazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving suitable precursors.
Sulfonamide Group Introduction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide sulfate
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide phosphate
Uniqueness
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in research and industry.
Propiedades
Número CAS |
137048-36-3 |
|---|---|
Fórmula molecular |
C12H23ClN4O3S |
Peso molecular |
338.86 g/mol |
Nombre IUPAC |
1-methyl-N-(2-methyl-3-morpholin-4-ylpropyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O3S.ClH/c1-11(8-16-3-5-19-6-4-16)7-14-20(17,18)12-9-15(2)10-13-12;/h9-11,14H,3-8H2,1-2H3;1H |
Clave InChI |
ZBFHYGAKZXIZBA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNS(=O)(=O)C1=CN(C=N1)C)CN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


